molecular formula C21H17FN4O4S B2428126 Methyl 4-(2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)acetamido)benzoate CAS No. 1021120-11-5

Methyl 4-(2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)acetamido)benzoate

Cat. No.: B2428126
CAS No.: 1021120-11-5
M. Wt: 440.45
InChI Key: XFODGTUGWWHRTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C21H17FN4O4S and its molecular weight is 440.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Chemistry

The compound is involved in the synthesis of heterocyclic systems, serving as a precursor or intermediary in the creation of derivatives with potential pharmacological activities. For example, the use of related compounds in the synthesis of fused pyrimidinones from heterocyclic α-amino compounds in acetic acid showcases the versatility of such molecules in producing derivatives of pyrido[1,2-a]pyrimidine, pyrimido[1,2-b]pyridazine, and other complex structures (Stanovnik et al., 1990).

Antimicrobial Activity

The structural motif of this compound is instrumental in the development of novel antimicrobial agents. A study on the synthesis of fluorobenzamides containing thiazole and thiazolidine demonstrated promising antimicrobial analogs, highlighting the importance of the fluorine atom in enhancing antimicrobial activity. These compounds showed significant activity against a range of bacteria and fungi, emphasizing the compound's potential in creating effective antimicrobial drugs (Desai et al., 2013).

Photovoltaic Efficiency and Ligand-Protein Interactions

The compound's derivatives have been studied for their photovoltaic efficiency and ligand-protein interactions, offering insights into their potential use in dye-sensitized solar cells (DSSCs) and as inhibitors of specific protein functions. Spectroscopic and quantum mechanical studies, alongside molecular docking, have elucidated their light harvesting efficiency and binding affinity to proteins such as Cyclooxygenase 1 (COX1), presenting a multifaceted approach to understanding and utilizing these compounds in various scientific applications (Mary et al., 2020).

Antibacterial Activity

Novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives have been synthesized, showing potent in vitro antibacterial activity against quinolone-resistant Gram-positive clinical isolates. This illustrates the potential of the compound's derivatives in addressing antibiotic resistance and developing new antibacterial therapies (Asahina et al., 2008).

Properties

IUPAC Name

methyl 4-[[2-[6-[(3-fluorobenzoyl)amino]pyridazin-3-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O4S/c1-30-21(29)13-5-7-16(8-6-13)23-18(27)12-31-19-10-9-17(25-26-19)24-20(28)14-3-2-4-15(22)11-14/h2-11H,12H2,1H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFODGTUGWWHRTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.